Ethyl 5-cyano-2-methoxynicotinate
Description
Ethyl 5-cyano-2-methoxynicotinate is a nicotinic acid derivative featuring an ethyl ester group at the carboxyl position, a methoxy substituent at the 2-position, and a cyano group at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(13)8-4-7(5-11)6-12-9(8)14-2/h4,6H,3H2,1-2H3 |
InChI Key |
UUUIFYFHUMFAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-methoxynicotinate typically involves the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano and methoxy groups. One common method involves the cyanoacetylation of ethyl nicotinate using cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted nicotinates .
Scientific Research Applications
Ethyl 5-cyano-2-methoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent and Functional Group Variations
The biological and physicochemical properties of nicotinate derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative table of Ethyl 5-cyano-2-methoxynicotinate and key analogs:
| Compound Name | Ester Group | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Ethyl | 5-Cyano, 2-Methoxy | 220.21 (calculated) | Research precursor, drug design |
| Mthis compound [3] | Methyl | 5-Cyano, 2-Methoxy | 206.18 (calculated) | Discontinued; stability concerns |
| Ethyl 2-amino-5-cyano-6-ethoxynicotinate [4] | Ethyl | 2-Amino, 5-Cyano, 6-Ethoxy | 235.24 | Synthetic intermediate (36% yield) |
| tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate [2] | tert-Butyl | 6-Amino, 5-Cyano, 2-(2-Methoxyethyl) | 319.37 (calculated) | Crystallographically characterized; bioactive scaffold |
Key Observations:
Ester Group Impact :
- The ethyl ester in the target compound balances lipophilicity and metabolic stability better than the methyl ester (), which was discontinued, possibly due to hydrolysis susceptibility .
- tert-Butyl esters () offer superior steric protection against enzymatic degradation but may reduce solubility in aqueous systems .
- Amino groups (e.g., in ) enhance hydrogen-bonding capacity, improving target binding in drug candidates but complicating synthesis (e.g., lower 36% yield due to side reactions) . Ethoxy vs. Methoxy: Ethyl 2-amino-5-cyano-6-ethoxynicotinate () has increased lipophilicity compared to methoxy analogs, which could influence pharmacokinetics .
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